1-Methyladenosine - 15763-06-1

1-Methyladenosine

Catalog Number: EVT-303037
CAS Number: 15763-06-1
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyladenosine (m1A) is a modified nucleoside found primarily in tRNA and rRNA across various organisms. [] This molecule is formed by the addition of a methyl group to the N1 position of the adenosine base. [] m1A is implicated in the structure and function of these RNA molecules, potentially impacting translational efficiency and fidelity, as well as structural integrity. [] Its presence has been reported in both eukaryotic and prokaryotic tRNA, with its prevalence varying across species. [, ] For example, its levels are higher in yeast and higher organisms compared to bacteria, highlighting the diversity of tRNA modification patterns across different species. [] Interestingly, the presence of m1A in tRNA from Mycobacterium smegmatis, a prokaryote, underscores its potential significance across different domains of life. []

Synthesis Analysis
  • Chemical synthesis of oligonucleotides: 2′-Deoxy-1-methyladenosine can be incorporated into synthetic oligonucleotides using phosphoramidite chemistry. [] This method requires using a chloroacetyl protecting group and controlled anhydrous deprotection conditions to prevent the Dimroth rearrangement. []
  • Enzymatic synthesis: The Gcd10p/Gcd14p complex in Saccharomyces cerevisiae has been identified as the essential two-subunit tRNA(1-methyladenosine) methyltransferase. [] This complex uses S-adenosylmethionine (AdoMet) as a methyl donor to synthesize m1A in total tRNA or purified tRNAiMet lacking this modification. [] Similarly, the tRNA methyltransferase Trm61B is responsible for m1A58 modification in human mitochondrial tRNAs. [] This enzyme also utilizes AdoMet as a methyl donor and forms a homo-oligomer, contrasting with the heterotetrameric structure of the cytoplasmic tRNA m1A58 methyltransferase. []
Molecular Structure Analysis
  • Protonation site: Spectroscopic and magnetochemical analyses, including 1H, 13C, and 15N NMR, revealed that protonation of m1A occurs in the pyrimidine ring, with the charge being distributed rather than localized. [] This study also observed structural differences between m1A in solution and in the crystal state, highlighting the influence of the surrounding environment on molecular structure. []
  • Tautomeric state: Contrary to previous assumptions, UV resonance Raman spectroscopy demonstrated that 1-me-dAMP, the deoxyribonucleotide form of m1A, predominantly exists in its neutral imino form at physiological pH. [] This finding challenges the commonly held view of the protonated amino form being dominant at physiological pH and highlights the importance of experimental validation for understanding the tautomeric states of modified nucleosides. []
  • Stacking interactions: Studies on dinucleoside monophosphates incorporating m1A (m1ApA, Apm1A, and m1Apm1A) revealed that the N1 methylation of adenine does not enhance stacking interactions compared to unmodified adenine. [] This contrasts with N6 methylation, which is known to enhance stacking interactions, indicating a distinct influence of methylation site on base stacking properties. []
Mechanism of Action
  • Stabilization of tRNA structure: The inaccessibility of m1A to NaBH4 reduction in intact tRNA suggests its role in stabilizing tRNA structure. [] This stabilization may be attributed to the positive charge on m1A, contributing to the overall stability of the tRNA molecule. []
  • Impact on tRNA maturation: In Saccharomyces cerevisiae, the absence of m1A due to mutations in GCD10 leads to defects in the processing and stability of initiator methionine tRNA (tRNAiMet). [] This finding highlights the crucial role of m1A in tRNA maturation and its specific importance for the biogenesis of tRNAiMet. []
  • Translation efficiency and fidelity: The presence of m1A in tRNA, particularly in the anticodon stem loop, has been implicated in modulating translational efficiency and fidelity. [] While the precise mechanism remains to be fully elucidated, the modified nucleoside may contribute to the accurate recognition of codons by tRNA during translation. []
Physical and Chemical Properties Analysis
  • Stability: 1-methyl-6[3H]hydroadenosine, the product of NaBH4 reduction of m1A, is relatively stable under acidic and anaerobic conditions. [] This stability is important for studying the chemical reactivity of m1A and for analyzing the products of its chemical modification. []
  • UV absorbance: 7-methyl-8-hydroguanosine, the reduction product of 7-methylguanosine, exhibits a characteristic absorption peak at 310 nm, allowing for the monitoring of its reduction and reoxidation processes. [] This spectroscopic feature facilitates the investigation of the chemical reactivity of modified guanosine residues in RNA molecules. []
  • Interaction with metal ions: Copper(II) ions interact with m1A at N7 and N3 positions in non-aqueous media, demonstrating the ability of m1A to coordinate with metal ions. [] This interaction is influenced by the protonation state of m1A, highlighting the importance of considering the ionization state in studying metal ion interactions with modified nucleosides. []
Applications
  • Tumor marker: Elevated levels of m1A have been observed in the urine and serum of cancer patients, suggesting its potential as a tumor marker. [, ] For instance, serum m1A levels were found to increase with the growth of ascites and solid tumors in mouse models, supporting its use as a tumor marker in vivo. [] Further, immunohistological analyses revealed m1A expression in malignant intraocular tumors and retinas, suggesting its potential for diagnostic applications in ophthalmology. []
  • Structural probe of viral genomes: Dimethyl sulfate, a methylating agent, can be used to probe the structure of RNA and DNA viral genomes in situ. [] The differential accessibility of adenine N1 atoms to methylation, reflected in the ratio of 1-methyladenosine to 7-methylguanosine, provides insights into the secondary structure of viral genomes and the potential interactions between genomic RNA or DNA and viral proteins. []
  • RNA structure analysis: Dimethyl sulfate and diethyl pyrocarbonate can be used as chemical probes to modify bases not involved in secondary or tertiary interactions in RNA molecules. [] These modifications, including methylation at the N1 position of adenine, can be detected by reverse transcription, as the elongation of cDNA synthesis is halted one nucleotide before the modified residue. [] This technique, termed reverse transcription "roadblocking," allows for the mapping of RNA secondary structures and provides insights into RNA folding patterns. []
Future Directions
  • Investigating the role of m1A in disease: The observation of altered m1A levels in diseases like Parkinson’s disease and autism spectrum disorder warrants further investigation into the specific roles of this modification in these conditions. [, ] Determining the mechanisms by which m1A contributes to disease pathology and exploring its potential as a therapeutic target are promising research avenues.

Adenosine

Relevance: Adenosine is structurally similar to 1-Methyladenosine, differing only by the presence of a methyl group at the N1 position of the adenine base in 1-Methyladenosine. This methylation can significantly impact the biological activity and interactions of the molecule. For instance, while adenosine is readily deaminated by some bacterial species like Staphylococcus intermedius, the methyl group in 1-Methyladenosine protects it from deamination []. This difference highlights the significant impact even a small structural change like methylation can have on the biochemical behavior of these molecules.

2'-Deoxyadenosine

Relevance: Like adenosine, 2'-Deoxyadenosine provides a structural comparison point for 1-Methyladenosine. The presence of the 2'-hydroxyl group in 1-Methyladenosine is a key feature distinguishing it as a ribonucleoside, impacting its biological roles and interactions compared to 2'-Deoxyadenosine [].

7-Methyladenosine

Relevance: Both 7-Methyladenosine and 1-Methyladenosine are methylated adenosines found as modifications in RNA molecules, particularly tRNA [, ]. They exemplify the diversity of RNA modifications and their effects on RNA structure and function. The distinct positions of the methyl group in these two related compounds likely contribute to their specific roles in RNA biology.

7-Methylguanosine

Relevance: Similar to the relationship between 1-Methyladenosine and 7-Methyladenosine, both 7-Methylguanosine and 1-Methyladenosine emphasize the significance of methylation in RNA biology [, ]. Notably, 7-Methylguanosine, a common tRNA and rRNA modification, highlights the diversity in modification patterns across different RNA species.

Pseudouridine (Ψ)

Relevance: Pseudouridine and 1-Methyladenosine represent two of the many modified nucleosides found in tRNA [, , ]. Their presence underscores the complex and diverse nature of tRNA modifications, contributing to its structural integrity and functionality.

Ribothymidine

Relevance: While 1-Methyladenosine is found in both prokaryotic and eukaryotic tRNA, Ribothymidine is generally absent in prokaryotic tRNA from species like Mycobacterium smegmatis []. This difference highlights the evolutionary divergence in tRNA modification patterns between organisms.

Dihydrouridine (D)

Relevance: Dihydrouridine and 1-Methyladenosine are both integral modifications found in tRNA, illustrating the diverse chemical modifications present within a single RNA molecule [, ]. These modifications contribute to the unique structural features and functional capabilities of tRNA.

S-Adenosylmethionine (SAM)

Relevance: S-Adenosylmethionine is the methyl donor used by tRNA methyltransferases, the enzymes responsible for generating various methylated nucleosides in tRNA, including 1-Methyladenosine [, , ]. The availability and utilization of SAM are crucial for the proper functioning and modification of tRNA molecules.

1-Methyladenine

Compound Description: 1-Methyladenine is a purine base derived from the de-ribosylation of 1-Methyladenosine. In certain organisms, particularly starfish, it acts as a maturation-inducing substance (MIS) triggering oocyte maturation and spawning [].

Relevance: 1-Methyladenine is the free purine base counterpart of 1-Methyladenosine. It exemplifies how modifications to nucleosides can lead to the generation of signaling molecules with distinct biological functions beyond their roles in nucleic acids [].

3-Methylcytidine

Relevance: 3-Methylcytidine, along with 1-Methyladenosine, showcases the diverse methylation patterns across different RNA nucleobases [, ]. The presence of both modifications in various RNAs suggests a complex interplay of methylation events in regulating RNA structure and function.

5-Methylcytidine

Relevance: Both 5-Methylcytidine and 1-Methyladenosine represent key modifications in RNA, highlighting the prevalence of methylation in shaping RNA function [, ]. The distinct positions of the methyl group on their respective bases likely contribute to their specific functions within RNA molecules.

2'-O-Methyladenosine

Relevance: 2'-O-Methyladenosine, like 1-Methyladenosine, is involved in the intricate network of RNA modifications []. Although both are methylated forms of adenosine, the distinct locations of methylation, one on the base and the other on the ribose sugar, lead to different effects on RNA structure and function.

2'-O-Methylcytidine

Relevance: Similar to the relationship between 2'-O-Methyladenosine and 1-Methyladenosine, both 2'-O-Methylcytidine and 1-Methyladenosine illustrate the significance of 2'-O-methylation in RNA []. The presence of these modifications across various RNA species suggests a conserved mechanism for regulating RNA function through ribose methylation.

N2-Methylguanosine

Relevance: N2-Methylguanosine and 1-Methyladenosine are both methylated nucleosides found in tRNA, indicating the diverse nature of tRNA modifications [, ]. The presence of multiple methylated guanosine derivatives, each with a distinct methylation position, suggests a complex regulatory mechanism of tRNA function via methylation.

3-Methyladenine

Relevance: Unlike 1-Methyladenosine, which is naturally occurring and biologically functional, 3-Methyladenine is considered a form of DNA and RNA damage [, ]. This comparison underscores the context-dependent nature of nucleic acid modifications, where similar chemical changes can have drastically different biological consequences.

Ethenoadenosine (εA)

Relevance: Ethenoadenosine, unlike 1-Methyladenosine, represents a modified nucleoside associated with DNA damage and potential carcinogenicity []. This contrast highlights the dual nature of nucleoside modifications, where some modifications are crucial for normal cellular processes while others can disrupt normal function and contribute to disease.

Properties

CAS Number

15763-06-1

Product Name

1-Methyladenosine

IUPAC Name

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3

InChI Key

GFYLSDSUCHVORB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O

Synonyms

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-imino-1-methyl-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol;

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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